molecular formula C15H11NO3S B1392300 (2S)-(3-oxo-1,2-benzisothiazol-2(3H)-yl)(phenyl)acetic acid CAS No. 1217696-23-5

(2S)-(3-oxo-1,2-benzisothiazol-2(3H)-yl)(phenyl)acetic acid

Cat. No.: B1392300
CAS No.: 1217696-23-5
M. Wt: 285.3 g/mol
InChI Key: RLULBIWQZOAADG-ZDUSSCGKSA-N
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Description

(2S)-(3-oxo-1,2-benzisothiazol-2(3H)-yl)(phenyl)acetic acid is a compound that belongs to the class of benzisothiazole derivatives These compounds are known for their diverse biological activities and are often used in medicinal chemistry for the development of new therapeutic agents

Biochemical Analysis

Biochemical Properties

(2S)-(3-oxo-1,2-benzisothiazol-2(3H)-yl)(phenyl)acetic acid plays a crucial role in biochemical reactions, particularly in the catabolism of phenylalanine. It interacts with various enzymes, including phenylacetate esterases found in the human liver cytosol and plasma, which hydrolyze phenylacetate . Additionally, it is involved in the phenylacetic acid catabolic pathway, which regulates antibiotic and oxidative stress responses in bacteria . These interactions highlight the compound’s significance in both human and microbial biochemistry.

Cellular Effects

The effects of this compound on cellular processes are profound. It influences cell function by modulating gene expression and cellular metabolism. For instance, in the bacterium Acinetobacter baumannii, the compound regulates the expression of genes involved in antibiotic resistance and oxidative stress responses . This regulation is crucial for the bacterium’s survival under harsh conditions, demonstrating the compound’s impact on cellular signaling pathways and metabolic processes.

Molecular Mechanism

At the molecular level, this compound exerts its effects through various binding interactions and enzyme modulations. It acts as a weak acid, donating a proton to bases in solution . This property enables it to participate in numerous biochemical reactions, including the formation of phenylacetone through ketonic decarboxylation . Additionally, the compound’s interaction with enzymes such as phenylacetate esterases and its role in the phenylacetic acid catabolic pathway further elucidate its molecular mechanism of action .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are critical factors influencing its long-term effects on cellular function. Studies have shown that phenylacetic acid, a related compound, is stable under standard laboratory conditions but may degrade over extended periods . This degradation can impact the compound’s efficacy in biochemical assays and long-term studies.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as modulating metabolic pathways and enhancing stress responses. At higher doses, it may cause toxic or adverse effects. For example, phenylacetic acid has been shown to cause irritation and toxicity at high concentrations . These findings underscore the importance of dosage optimization in experimental settings.

Metabolic Pathways

This compound is involved in several metabolic pathways, including the phenylacetic acid catabolic pathway. This pathway includes the degradation of phenylalanine to phenylacetic acid, which is then further metabolized by a series of enzymes . The compound’s involvement in these pathways highlights its role in regulating metabolic flux and maintaining cellular homeostasis.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by various transporters and binding proteins. In plants, for instance, phenylacetic acid is widely distributed and plays a role in regulating auxin-responsive genes . This distribution is crucial for the compound’s biological activity and its ability to influence cellular processes.

Subcellular Localization

The subcellular localization of this compound is essential for its activity and function. The compound may be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications. For example, proteins involved in the phenylacetic acid catabolic pathway are localized to specific subcellular regions to facilitate efficient metabolism . Understanding the subcellular localization of the compound can provide insights into its biochemical roles and mechanisms of action.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S)-(3-oxo-1,2-benzisothiazol-2(3H)-yl)(phenyl)acetic acid typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminobenzenethiol with chloroacetic acid, followed by cyclization to form the benzisothiazole ring. The reaction conditions often include the use of a base such as sodium hydroxide and a solvent like ethanol. The final product is obtained through purification steps such as recrystallization .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using similar reaction pathways but optimized for higher yields and efficiency. This could include the use of continuous flow reactors and automated purification systems to streamline the process and reduce costs .

Chemical Reactions Analysis

Types of Reactions

(2S)-(3-oxo-1,2-benzisothiazol-2(3H)-yl)(phenyl)acetic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The benzisothiazole ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohols. Substitution reactions can introduce various functional groups into the benzisothiazole ring .

Scientific Research Applications

(2S)-(3-oxo-1,2-benzisothiazol-2(3H)-yl)(phenyl)acetic acid has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly for targeting specific enzymes or receptors.

    Industry: Utilized in the development of new materials and chemical processes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(2S)-(3-oxo-1,2-benzisothiazol-2(3H)-yl)(phenyl)acetic acid is unique due to its specific combination of the benzisothiazole ring and phenylacetic acid moiety.

Properties

IUPAC Name

(2S)-2-(3-oxo-1,2-benzothiazol-2-yl)-2-phenylacetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11NO3S/c17-14-11-8-4-5-9-12(11)20-16(14)13(15(18)19)10-6-2-1-3-7-10/h1-9,13H,(H,18,19)/t13-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RLULBIWQZOAADG-ZDUSSCGKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(C(=O)O)N2C(=O)C3=CC=CC=C3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)[C@@H](C(=O)O)N2C(=O)C3=CC=CC=C3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(2S)-(3-oxo-1,2-benzisothiazol-2(3H)-yl)(phenyl)acetic acid
Reactant of Route 2
(2S)-(3-oxo-1,2-benzisothiazol-2(3H)-yl)(phenyl)acetic acid
Reactant of Route 3
(2S)-(3-oxo-1,2-benzisothiazol-2(3H)-yl)(phenyl)acetic acid
Reactant of Route 4
(2S)-(3-oxo-1,2-benzisothiazol-2(3H)-yl)(phenyl)acetic acid
Reactant of Route 5
(2S)-(3-oxo-1,2-benzisothiazol-2(3H)-yl)(phenyl)acetic acid
Reactant of Route 6
(2S)-(3-oxo-1,2-benzisothiazol-2(3H)-yl)(phenyl)acetic acid

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